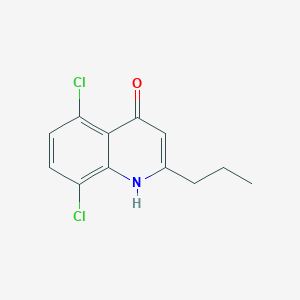
5,8-Dichloro-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,8-Dichloro-2-propyl-4-quinolinol involves several steps. One common method includes the chlorination of 2-propyl-4-quinolinol under controlled conditions to introduce chlorine atoms at the 5 and 8 positions . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-propyl-4-quinolinol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a bidentate chelator, binding to metal ions that are critical for enzyme function . This interaction can inhibit enzyme activity, leading to various biological effects . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in tumor cells by targeting specific DNA structures and pathways .
Comparison with Similar Compounds
5,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds such as:
5,7-Dichloro-8-quinolinol: This compound has similar chemical properties but differs in the position of the chlorine atoms.
Chlorquinaldol: Known for its antiseptic properties, chlorquinaldol has a similar quinoline structure but with different substituents.
5,7-Dichloro-2-methyl-8-quinolinol: This compound is used in antitumor research and has a similar mechanism of action.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.
Properties
CAS No. |
1070880-07-7 |
|---|---|
Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)11-8(13)4-5-9(14)12(11)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
LKVDABRYOAGQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





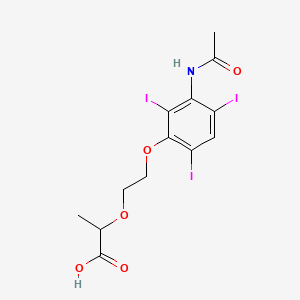
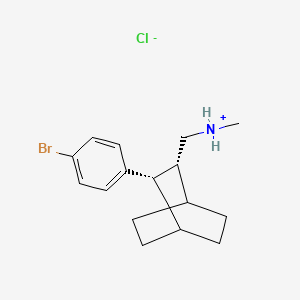
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

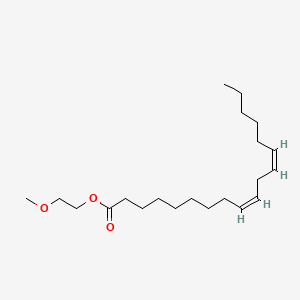

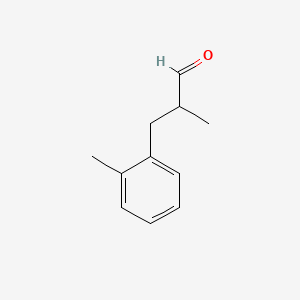
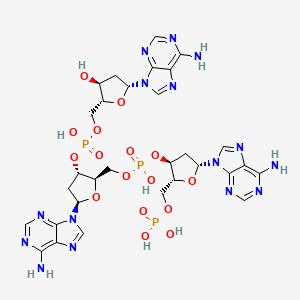
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
